molecular formula C12H8N2 B8421255 Benzo[c][1,5]naphthyridine CAS No. 3875-08-9

Benzo[c][1,5]naphthyridine

Cat. No. B8421255
M. Wt: 180.20 g/mol
InChI Key: XKEGLCXDDCXTKZ-UHFFFAOYSA-N
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Patent
US07799918B2

Procedure details

2.3 g 3-amino-2-chloropyridine (20 mmol) was dissolved by 45 mL dimethyl ether (DME) in a round-bottomed flask. 0.24 g palladium acetate (Pd(OAc)2), 0.567 g triphenylphosphine (PPh3), and 27 mL sodium carbonate (Na2CO3) solution were mixed in another flask. After the two flasks were mixed and stirred until a white solid was precipitated, 3.5 g 2-formyl phenyl boronic acid (23.3 mmol) was added and stirred for 24 hr under nitrogen. After extraction by ethyl acetate, drying, concentration, and purification by silicon-gel column, 1.82 g yellow solid was obtained, with a yield of 51%.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0.567 g
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
0.24 g
Type
catalyst
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][CH:7]=1.COC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+].[CH:37]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=1B(O)O)=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[N:1]1[CH:2]=[CH:7][CH:6]=[C:5]2[C:37]=1[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=1[CH:3]=[N:4]2 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
45 mL
Type
reactant
Smiles
COC
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)B(O)O
Step Three
Name
Quantity
0.567 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
27 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.24 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred until a white solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the two flasks were mixed
CUSTOM
Type
CUSTOM
Details
was precipitated
STIRRING
Type
STIRRING
Details
stirred for 24 hr under nitrogen
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
After extraction by ethyl acetate
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration, and purification by silicon-gel column

Outcomes

Product
Name
Type
product
Smiles
N1=C2C3=C(C=NC2=CC=C1)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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